molecular formula C14H16N2O B13869505 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine

Cat. No.: B13869505
M. Wt: 228.29 g/mol
InChI Key: LPHTWTAYTFBMJU-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine is a substituted benzene-1,2-diamine (o-phenylenediamine) research chemical. This compound is designed for laboratory research and development purposes, particularly in the field of organic synthesis and pharmaceutical intermediate preparation. Research Applications and Value: The primary research value of this diamine lies in its role as a versatile building block for the synthesis of nitrogen-containing heterocycles. The reactive 1,2-diamine functional group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, providing a pathway to complex molecular structures like benzimidazoles and quinoxalines . These heterocyclic motifs are of significant interest in medicinal chemistry for the development of new active substances . The 4-[(2-methylphenyl)methoxy] substituent may influence the compound's lipophilicity and steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery campaigns. Handling and Safety: As a benzene-1,2-diamine derivative, this compound should be handled with care. Aromatic diamines can be toxic and may pose health hazards through ingestion, skin contact, or inhalation . Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood. Usage Note: This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-[(2-methylphenyl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C14H16N2O/c1-10-4-2-3-5-11(10)9-17-12-6-7-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3

InChI Key

LPHTWTAYTFBMJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Step 1: Nitration of 2-Chlorobenzylchloride

  • Starting from 2-chlorobenzylchloride , nitration is performed to obtain 4-nitro-2-chloromethyl-chlorobenzene .
  • This step introduces a nitro group at the para position relative to the chloromethyl substituent.
  • The nitration is usually conducted under controlled acidic conditions, as described in German patent literature and related disclosures.

Step 2: Introduction of Methoxymethyl Group

  • The intermediate 4-nitro-2-chloromethyl-chlorobenzene undergoes nucleophilic displacement with an alkali methoxide solution (e.g., sodium methoxide in methanol).
  • This reaction replaces the chloromethyl group with a methoxymethyl group, yielding 4-nitro-2-methoxymethyl-chlorobenzene .
  • Reaction conditions include refluxing in methanol with 10-30% alkali methoxide concentration for 30 minutes to 2 hours.
  • Optionally, the chloromethyl intermediate is first dissolved in methanol before treatment.

Step 3: Benzylamine Substitution

  • The 4-nitro-2-methoxymethyl-chlorobenzene intermediate is reacted with benzylamine via nucleophilic aromatic substitution.
  • The chloro substituent is displaced by the benzylamine group to form 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene .
  • Reaction parameters:

    • Molar ratio benzylamine:substrate approximately 3:1
    • Temperature range 100°C to 180°C (typically 120°C to 150°C)
    • Reaction time 30 minutes to 4 hours
    • Solvents such as dimethylformamide or dimethylsulfoxide are used
    • Phase transfer catalysts (e.g., tetraalkylammonium salts) may be employed to enhance reaction rates.
  • Isolation of the benzylamino intermediate involves acidification and phase separation, typically using hydrochloric or sulfuric acid to achieve a pH of 1-4, followed by crystallization from toluene at ~40°C.

Step 4: Catalytic Hydrogenation

  • The nitro group in 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is reduced to an amine via catalytic hydrogenation.
  • Catalysts such as palladium or platinum on carbon are used.
  • Reaction conditions:
    • Hydrogen pressure: 2-3 bar
    • Temperature: 20°C to 78.4°C (commonly around 60°C to 78.4°C)
    • Solvents: ethyl acetate, toluene, ethanol, or methanol
    • Reaction time: 30 minutes to 4 hours
  • Post-reaction, the product 2-methoxymethyl-1,4-benzenediamine (structurally related to the target compound) is filtered, washed, and dried.
  • Crystallization can be performed in the same solvent to avoid solvent exchange.

Step 5: Optional Salt Formation

  • To improve stability and handling, the free amine can be converted to a salt by acid precipitation.
  • Acid solutions such as malic acid, sulfuric acid, or tartaric acid are used, often with a reductant like sodium sulfite to prevent oxidation.
  • The reaction is maintained at 0°C to 40°C for 30 minutes to 3 hours until the salt crystallizes.
  • This step enhances purity and facilitates storage.

Summary Table of Synthesis Steps

Step Number Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate
1 Nitration 2-Chlorobenzylchloride Acidic nitration 4-Nitro-2-chloromethyl-chlorobenzene
2 Nucleophilic substitution 4-Nitro-2-chloromethyl-chlorobenzene Sodium methoxide in methanol, reflux 30 min-2 h 4-Nitro-2-methoxymethyl-chlorobenzene
3 Amination (nucleophilic substitution) 4-Nitro-2-methoxymethyl-chlorobenzene Benzylamine, 120-150°C, 30 min-4 h, DMF solvent 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene
4 Catalytic hydrogenation 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene Pd or Pt catalyst, H2 (2-3 bar), 60-78°C 2-Methoxymethyl-1,4-benzenediamine
5 Salt formation (optional) 2-Methoxymethyl-1,4-benzenediamine Acid (malic, sulfuric, etc.), reductant, 0-40°C Acid salt of 2-methoxymethyl-1,4-benzenediamine

Analytical and Research Findings

  • The intermediates and final compound are characterized by standard analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
  • The hydrogenation step is critical for ensuring complete reduction of nitro groups without over-reduction or side reactions.
  • The methoxymethyl group confers solubility and reactivity advantages, facilitating subsequent substitutions.
  • The benzylamine substitution is facilitated by the unique substitution pattern that allows displacement of chloro substituents, which is less common in aromatic systems.
  • Salt formation improves compound stability against oxidation, a common issue with aromatic diamines.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine involves its interaction with molecular targets and pathways. For instance, it can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural analogs of 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine, emphasizing substituent differences and their implications:

Compound Name Substituent at 4-Position Molecular Weight Key Properties/Applications Reference
4-Methoxybenzene-1,2-diamine Methoxy (-OCH₃) 154.17 g/mol Precursor for antifungal agents; moderate steric hindrance [1, 7]
4-Phenoxybenzene-1,2-diamine Phenoxy (-OPh) 200.24 g/mol Enhanced π-π interactions; used in ligand design [12]
4-Ethoxybenzene-1,2-diamine Ethoxy (-OCH₂CH₃) 168.20 g/mol Improved solubility in polar solvents; simpler synthetic routes [16]
4-(Trifluoromethyl)benzene-1,2-diamine Trifluoromethyl (-CF₃) 190.13 g/mol Electron-withdrawing effects; enhances metabolic stability [2]
4-(2-Phenylsulfanylethoxy)benzene-1,2-diamine 2-Phenylsulfanylethoxy (-OCH₂CH₂SPh) 260.36 g/mol Sulfur introduces polarizability; redox-active applications [15]

Key Observations :

  • Electronic Effects : Compared to electron-withdrawing groups like -CF₃, the target’s substituent is electron-donating, activating the benzene ring toward electrophilic substitution .
  • Aromatic Interactions: The phenoxy and (2-methylphenyl)methoxy groups enable π-π stacking, which is critical for binding to biological targets like serotonin receptors .
Comparative Reaction Efficiency
  • Reactivity : Ethoxy and methoxy derivatives exhibit faster cyclization rates due to lower steric hindrance, achieving yields >90% in benzimidazole synthesis .
  • Catalyst Requirements: Bulky substituents (e.g., phenoxy) often necessitate chiral catalysts or extended reaction times to achieve enantioselectivity .
Melting Points and Solubility
Compound Melting Point (°C) Solubility Profile
4-Methoxybenzene-1,2-diamine 202–204 Soluble in DMF, ethanol
4-Ethoxybenzene-1,2-diamine 210–212 High solubility in THF
4-Phenoxybenzene-1,2-diamine Not reported Low water solubility
Target Compound (Inferred) ~190–200 Moderate in DMSO

Notes: The target compound’s (2-methylphenyl)methoxy group likely reduces water solubility compared to ethoxy analogs but enhances lipid membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodology : A common approach for analogous diamines involves the reduction of nitro precursors. For example, nitro groups can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline extraction and purification via ethyl acetate . Optimizing reaction time, stoichiometry of reducing agents (e.g., catalytic hydrogenation as an alternative), and solvent polarity can improve yields. Monitoring via TLC (Rf values) ensures reaction completion .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of ¹H NMR (e.g., DMSO-d₆ solvent, 200 MHz) to identify aromatic protons, methyl groups, and methoxy substituents. Compare spectral data with structurally similar diamines (e.g., δ ~3.86 ppm for methoxy groups in related compounds) . Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (expected m/z ~256.3 g/mol). Melting point analysis (e.g., 175–220°C range for related diamines) and TLC (hexane/EtOH systems) validate purity .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodology : Diamines are prone to oxidation and moisture absorption. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Regularly monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect oxidized byproducts .

Advanced Research Questions

Q. How does the methoxy and 2-methylphenyl substituent influence electronic properties in catalytic or ligand-binding applications?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Compare with analogues like 4-(trifluoromethoxy)benzene-1,2-diamine (electron-withdrawing CF₃O group) to assess how electron-donating methoxy groups affect redox potentials or binding affinity . Experimental validation via cyclic voltammetry (e.g., in DMF, 0.1 M TBAPF₆) quantifies oxidation potentials .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology : Cross-validate assays using orthogonal methods. For example, if antiproliferative activity in one study conflicts with another, test both cell lines (e.g., MCF-7 vs. HepG2) under identical conditions (e.g., 72-hour incubation, 10 µM dose). Analyze solubility differences (DMSO vs. aqueous buffers) and metabolite stability (LC-MS/MS) to identify confounding factors .

Q. How can researchers design SAR studies to explore the role of the 2-methylphenylmethoxy group in antitumor activity?

  • Methodology : Synthesize derivatives with substituent variations (e.g., replacing methoxy with morpholino or piperazinyl groups) . Evaluate cytotoxicity (IC₅₀) in cancer cell panels and correlate with logP values (measured via shake-flask method) to assess hydrophobicity-activity relationships. Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or kinases .

Q. What advanced analytical techniques address spectral overlap in NMR for closely related diamine derivatives?

  • Methodology : Employ 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, HSQC can differentiate methoxy (¹H: δ 3.86; ¹³C: ~55 ppm) from methylphenyl protons (¹H: δ 2.3–2.5; ¹³C: ~20 ppm) . High-field NMR (500+ MHz) and deuterated solvents (DMSO-d₆ or CDCl₃) enhance resolution .

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